Pentyl 5-bromo-2-hydroxybenzoate
Description
Pentyl 5-bromo-2-hydroxybenzoate is an ester derivative of 5-bromo-2-hydroxybenzoic acid, where the hydroxyl group of the carboxylic acid is replaced by a pentyl (C5H11) ester moiety. The compound features a bromine atom at the 5-position and a hydroxyl group at the 2-position on the aromatic ring.
The hydroxyl group introduces acidity, enabling interactions with polar solvents or bases, while the bromine substituent may serve as a reactive site for further functionalization, such as Suzuki coupling in pharmaceutical synthesis.
Properties
CAS No. |
100388-15-6 |
|---|---|
Molecular Formula |
C12H15BrO3 |
Molecular Weight |
287.15 g/mol |
IUPAC Name |
pentyl 5-bromo-2-hydroxybenzoate |
InChI |
InChI=1S/C12H15BrO3/c1-2-3-4-7-16-12(15)10-8-9(13)5-6-11(10)14/h5-6,8,14H,2-4,7H2,1H3 |
InChI Key |
ICTVJEPRLSQFEE-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=C(C=CC(=C1)Br)O |
Canonical SMILES |
CCCCCOC(=O)C1=C(C=CC(=C1)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Pentyl 5-bromo-2-hydroxybenzoate with structurally related esters, focusing on substituent effects and physicochemical properties:
*LogP values estimated via fragment-based methods (e.g., Crippen’s method).
Key Findings:
Alkyl Chain Length: The pentyl chain in this compound increases lipophilicity compared to ethyl or butyl analogs, enhancing solubility in nonpolar solvents like hexane or toluene. This property is critical for applications requiring slow evaporation rates, as seen in Pentyl Acetate’s use in coatings . Shorter chains (e.g., ethyl) improve water miscibility, making Ethyl 5-bromo-2-hydroxybenzoate more suitable for aqueous-phase reactions .
Substituent Effects :
- The hydroxyl group at the 2-position increases acidity (pKa ~8–10), enabling salt formation with bases. In contrast, methoxy-substituted analogs (e.g., Ethyl 5-bromo-2-methoxybenzoate) exhibit reduced reactivity and higher stability under acidic conditions .
- Bromine’s electron-withdrawing effect activates the aromatic ring for electrophilic substitution, whereas its steric bulk may hinder some reactions.
Applications :
- Pharmaceuticals : Ethyl and pentyl esters are intermediates in prodrug synthesis, where esterase enzymes cleave the alkyl chain to release active metabolites.
- Coatings : Butyl and pentyl analogs are used as high-boiling solvents in specialty coatings due to their slow evaporation .
Research and Industrial Relevance
- Synthetic Routes: this compound is likely synthesized via Fischer esterification of 5-bromo-2-hydroxybenzoic acid with pentanol, catalyzed by sulfuric acid.
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